molecular formula C14H20N2O6 B017709 Kifunensine diacetonide CAS No. 134234-43-8

Kifunensine diacetonide

Cat. No. B017709
CAS RN: 134234-43-8
M. Wt: 312.32 g/mol
InChI Key: FNXURXVDRNXPIM-ZJDVBMNYSA-N
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Description

Kifunensine is an alkaloid originally isolated from Kitasatosporia kifunense, an actinobacterium . It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to make high mannose glycoproteins . Inside a cell, it prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins .


Synthesis Analysis

Kifunensine was first isolated by Iwami et al. in 1987 . It was originally prepared by culturing the actinobacterium Kitasatosporia kifunense in a suitable medium at 25–33 °C for several days, followed by extraction of the alkaloid . The structure of kifunensine was published in 1989 by Kayakiri et al .


Molecular Structure Analysis

The molecular formula of Kifunensine diacetonide is C14H20N2O6 . It contains total 45 bond(s); 25 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 1 secondary amide(s) (aliphatic), 1 .


Chemical Reactions Analysis

Kifunensine is a known inhibitor of type I α-mannosidase enzymes and has been shown to have therapeutic potential for a variety of diseases and application in the expression of high-mannose N-glycan bearing glycoproteins .


Physical And Chemical Properties Analysis

The molecular weight of Kifunensine diacetonide is 312.32 . It is soluble to 50 mM in water with gentle warming, though it is slow to dissolve .

Scientific Research Applications

Enhancement of Monoclonal Antibody Efficacy

Kifunensine diacetonide has been utilized to improve the efficacy of monoclonal antibodies like Rituximab. By inhibiting mannosidase I, kifunensine allows for in vivo glycan engineering, which results in an afucosylated form of the antibody. This modification has been shown to significantly increase antibody-dependent cell-mediated cytotoxicity (ADCC), enhancing the therapeutic potential against cancer cells .

Glycosylation Profile Consistency in Biologics

The compound is effective in achieving a consistent N-glycosylation profile in biologics. This is crucial for the pharmacokinetic properties of various therapeutic proteins, including blood factors and lysosomal enzymes. Kifunensine’s ability to produce exclusively oligomannose glycoforms makes it a valuable tool in biopharmaceutical manufacturing .

Immunomodulation

In the field of immunology, kifunensine diacetonide serves as an immunomodulator. It has been cited in studies exploring the epitope convergence of broadly HIV-1 neutralizing IgA and IgG antibody lineages, indicating its role in modulating immune responses .

Cell Migration and Tissue Repair

Research has demonstrated that kifunensine can promote the migration of bone-marrow-derived mesenchymal stem cells (MSCs) toward injury sites, such as bone fractures. This is attributed to high mannose N-glycans reducing the contact area of cells with substrates, facilitating cell movement and potentially aiding in tissue repair processes .

Quality Control in Protein Folding

Kifunensine has been implicated in the rescue of sarcoglycan mutations by inhibiting endoplasmic reticulum quality control mechanisms. This leads to minimal structural modifications in proteins, which is significant for conditions like muscular dystrophy where proper protein folding is essential .

Plant-Based Pharmaceutical Production

The compound has been applied to the Nicotiana benthamiana transient expression platform for the production of plant-made pharmaceuticals. Kifunensine enables simple in-process glycan engineering without the need for transgenic hosts, making it a key player in the cost-effective and scalable production of therapeutic proteins .

Safety and Hazards

Kifunensine causes serious eye irritation . It is recommended to wash skin thoroughly after handling and wear eye protection/face protection . If it comes in contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Future Directions

Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .

properties

IUPAC Name

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXURXVDRNXPIM-ZJDVBMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469302
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kifunensine diacetonide

CAS RN

134234-43-8
Record name (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134234-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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